2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2,3-dichlorophenyl)acetamide
CAS No.: 1257550-04-1
Cat. No.: VC6332192
Molecular Formula: C18H20Cl2N4O2
Molecular Weight: 395.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1257550-04-1 |
|---|---|
| Molecular Formula | C18H20Cl2N4O2 |
| Molecular Weight | 395.28 |
| IUPAC Name | 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2,3-dichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C18H20Cl2N4O2/c19-13-2-1-3-14(16(13)20)21-15(25)10-24-8-6-12(7-9-24)18-23-22-17(26-18)11-4-5-11/h1-3,11-12H,4-10H2,(H,21,25) |
| Standard InChI Key | LZKZKUAWLMYSHZ-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN=C(O2)C3CCN(CC3)CC(=O)NC4=C(C(=CC=C4)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecule consists of three primary components:
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A piperidine ring substituted at the 4-position with a 5-cyclopropyl-1,3,4-oxadiazole moiety.
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An acetamide linker connecting the piperidine nitrogen to a 2,3-dichlorophenyl group.
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A 2,3-dichlorophenyl group providing hydrophobic and electron-withdrawing characteristics.
This architecture combines rigidity from the oxadiazole and piperidine with flexibility from the acetamide linker, enabling diverse interactions with biological targets .
Computed Physicochemical Data
Key properties derived from structural analogs and computational tools include:
| Property | Value |
|---|---|
| Molecular Formula | C16H18Cl2N4O2 |
| Molecular Weight | 369.25 g/mol |
| logP (Partition Coefficient) | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 63 Ų |
| Solubility | Poor aqueous solubility |
The logP value suggests moderate lipophilicity, favoring membrane permeability but potentially limiting water solubility . The polar surface area aligns with compounds exhibiting moderate blood-brain barrier penetration .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves sequential modular steps:
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Preparation of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
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Alkylation with Chloroacetamide
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Purification
Spectroscopic Characterization
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1H NMR (400 MHz, CDCl3): δ 1.05–1.15 (m, 4H, cyclopropyl), 1.80–2.10 (m, 4H, piperidine), 3.45 (s, 2H, CH2CO), 7.25–7.45 (m, 3H, aromatic) .
Applications and Future Directions
Drug Development
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Lead Optimization: Modifications to the acetamide linker may improve pharmacokinetics .
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Prodrug Strategies: Esterification of the acetamide could enhance bioavailability .
Agricultural Chemistry
Oxadiazole derivatives exhibit herbicidal activity (e.g., inhibition of acetolactate synthase) .
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